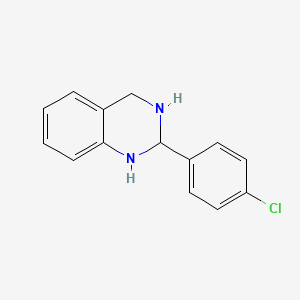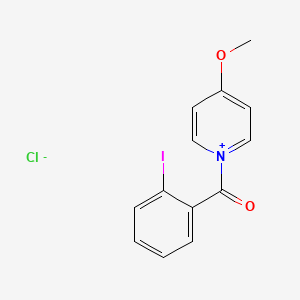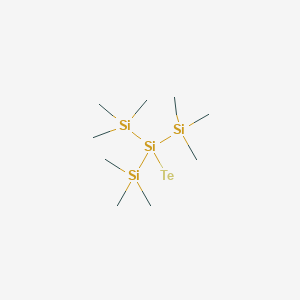
CID 15301965
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 15301965 is a chemical compound with unique properties and applications in various fields. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
The preparation of CID 15301965 involves specific synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of phosgene with imidazole under anhydrous conditions . Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness and safety.
Analyse Des Réactions Chimiques
CID 15301965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to cyclohexene or converted to cyclohexanecarbonyl chloride . Common reagents used in these reactions include nitrosylsulfuric acid and phosgene . The major products formed from these reactions are often intermediates for further chemical synthesis, such as caprolactam, which is a precursor for nylon-6 .
Applications De Recherche Scientifique
CID 15301965 has a wide range of scientific research applications. In chemistry, it is used as a precursor for various chemical syntheses. In biology and medicine, it plays a role in the development of new drugs and medical treatments. For instance, it is involved in the synthesis of sodium-dependent glucose transporter inhibitors, which are used in the treatment of diabetes . In the industrial sector, this compound is utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of CID 15301965 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, which is crucial in the regulation of blood clotting . This inhibition occurs through binding at several distinct sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .
Comparaison Avec Des Composés Similaires
CID 15301965 can be compared with other similar compounds, such as cyclohexanecarboxylic acid and carbonyldiimidazole . While these compounds share some chemical properties, this compound is unique in its specific applications and reactivity. For instance, cyclohexanecarboxylic acid is primarily used as a precursor for caprolactam, whereas carbonyldiimidazole is commonly used in peptide synthesis . The distinct molecular structure and reactivity of this compound make it a valuable compound in various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, preparation methods, and reactivity make it a valuable substance in the fields of chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its uniqueness and potential for further applications.
Propriétés
Formule moléculaire |
C9H27Si4Te |
|---|---|
Poids moléculaire |
375.3 g/mol |
InChI |
InChI=1S/C9H27Si4Te/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h1-9H3 |
Clé InChI |
RBHSTJIVIPZNDC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



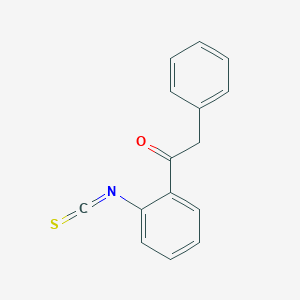
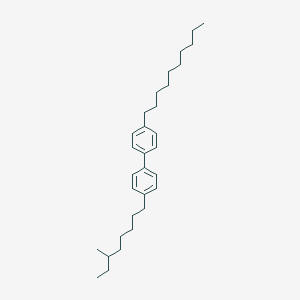
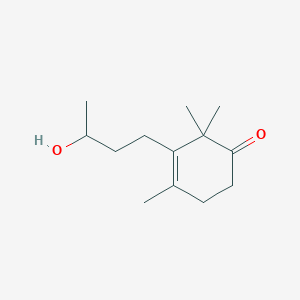
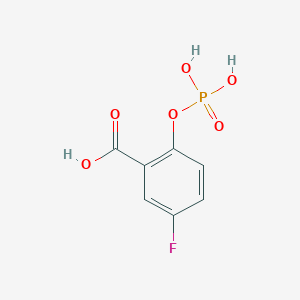
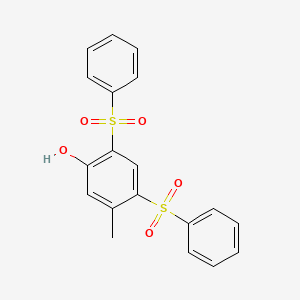
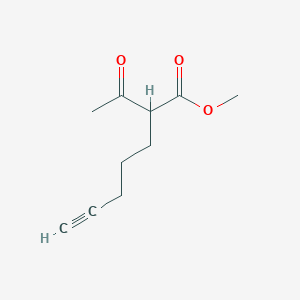
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
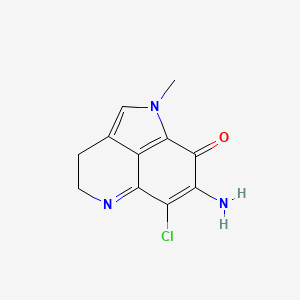

![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
